molecular formula C9H9BO2S B1373375 (6-Methylbenzo[b]thiophen-2-yl)boronic acid CAS No. 820240-91-3

(6-Methylbenzo[b]thiophen-2-yl)boronic acid

Cat. No.: B1373375
CAS No.: 820240-91-3
M. Wt: 192.05 g/mol
InChI Key: PRLYUBNPLSDOSJ-UHFFFAOYSA-N
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Description

(6-Methylbenzo[b]thiophen-2-yl)boronic acid is an organic compound that belongs to the class of boronic acids. It is characterized by the presence of a boronic acid group attached to a 6-methylbenzo[b]thiophene ring. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the field of cross-coupling reactions such as the Suzuki-Miyaura coupling .

Mechanism of Action

Target of Action

Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, which is widely applied in organic synthesis .

Mode of Action

In the context of Suzuki-Miyaura cross-coupling reactions, (6-Methylbenzo[b]thiophen-2-yl)boronic acid would act as a nucleophile, transferring its organic group to a palladium complex . This transfer, known as transmetalation, is a key step in the formation of new carbon-carbon bonds .

Biochemical Pathways

The compound’s role in suzuki-miyaura cross-coupling reactions suggests it could be used to synthesize a wide variety of organic compounds . These could potentially interact with various biochemical pathways, depending on their structure and properties.

Pharmacokinetics

It’s worth noting that the compound’s solubility, stability, and reactivity would likely influence its bioavailability and pharmacokinetics .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific context of its use. As a reagent in Suzuki-Miyaura cross-coupling reactions, its primary effect would be the formation of new carbon-carbon bonds . This could lead to the synthesis of various organic compounds with potential biological activity.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is stable in air but can hydrolyze under strong acid or base conditions . Its reactivity in Suzuki-Miyaura cross-coupling reactions may also be affected by factors such as temperature, solvent, and the presence of a suitable catalyst .

Biochemical Analysis

Biochemical Properties

(6-Methylbenzo[b]thiophen-2-yl)boronic acid plays a significant role in biochemical reactions, especially in the Suzuki-Miyaura cross-coupling reactions. This compound interacts with various enzymes and proteins, facilitating the formation of carbon-carbon bonds. It is particularly involved in the synthesis of phosphorescent sensors for the quantification of copper (II) ions and the preparation of inhibitors for the treatment of cortisol-dependent diseases . The nature of these interactions often involves the formation of stable complexes with the target biomolecules, enhancing the efficiency of the biochemical reactions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of PDE4 inhibitors, which play a crucial role in regulating intracellular levels of cyclic AMP (cAMP). By modulating these pathways, this compound can impact various cellular processes, including cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a reactant in Suzuki-Miyaura cross-coupling reactions, where it facilitates the transmetalation process by transferring organic groups from boron to palladium . This mechanism is crucial for the formation of carbon-carbon bonds, which are essential for the synthesis of complex organic molecules. Additionally, this compound can inhibit or activate enzymes, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard conditions but can degrade under extreme pH conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo studies . The stability and degradation of this compound are critical factors that influence its long-term efficacy and safety in biochemical applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been observed to have beneficial effects, such as enhancing the efficacy of certain biochemical reactions. At higher doses, this compound can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions . These dosage-dependent effects are crucial for determining the safe and effective use of this compound in various applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux and metabolite levels, particularly in the context of organic synthesis and medicinal chemistry . The interactions with enzymes such as PDE4 and CYP11B1 are essential for its role in biochemical reactions and therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target cells, enhancing its efficacy in biochemical reactions . The transport and distribution of this compound are critical factors that determine its bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization within subcellular structures such as the nucleus, mitochondria, or endoplasmic reticulum can influence its interactions with biomolecules and its overall efficacy in biochemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methylbenzo[b]thiophen-2-yl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 6-methylbenzo[b]thiophene using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst under inert conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Methylbenzo[b]thiophen-2-yl)boronic acid is unique due to the presence of a methyl group at the 6-position of the benzo[b]thiophene ring. This structural feature can influence its reactivity and selectivity in chemical reactions, making it a valuable compound for specific synthetic applications .

Properties

IUPAC Name

(6-methyl-1-benzothiophen-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BO2S/c1-6-2-3-7-5-9(10(11)12)13-8(7)4-6/h2-5,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRLYUBNPLSDOSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(S1)C=C(C=C2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70694399
Record name (6-Methyl-1-benzothiophen-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70694399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

820240-91-3
Record name (6-Methyl-1-benzothiophen-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70694399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 6-methyl-benzo[b]thiophene (0.16 g, 0.001 mol) in 10 mL of anhydrous THF at −60° C. is added n-BuLi (0.8 mL, 0.0012 mol) dropwise via syringe. After stirring for 30 minutes triisopropyl borate (0.3 mL, 0.0012 mol) is added dropwise. The reaction mixture is allowed to warm to 0° C. and then partitioned between 1.0N HCl and EtOAc. The organic layer is separated, dried, filtered and concentrated to produce a white solid that is triturated from ether/hexane. Filtration provides 0.17 g of 6-Methyl-benzo[b]thiophene-2-boronic acid as white solid. MS m/z 193 [M+1]+.
Quantity
0.16 g
Type
reactant
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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